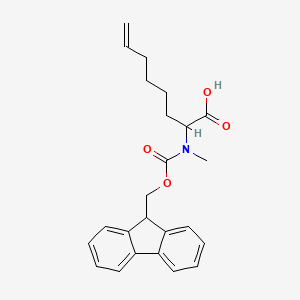
5-Methyl-2-(4-methylpiperidin-4-yl)thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 5-Metil-2-(4-metilpiperidin-4-il)tiazol es un compuesto heterocíclico que contiene tanto un anillo de tiazol como un anillo de piperidina. Los anillos de tiazol son conocidos por su aromaticidad y actividad biológica, mientras que los anillos de piperidina son comunes en muchos productos farmacéuticos debido a su estabilidad y versatilidad .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común comienza con la ciclización de la α-acetobutiro-lactona para formar el anillo de tiazol, seguido de cloración, hidrólisis y descarboxilación . El anillo de piperidina se introduce entonces mediante una reacción de sustitución nucleófila.
Métodos de producción industrial
Los métodos de producción industrial a menudo implican rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar el rendimiento y reducir los tiempos de reacción. El uso de catalizadores y condiciones de reacción optimizadas también puede mejorar la eficiencia de la síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 5-Metil-2-(4-metilpiperidin-4-il)tiazol puede sufrir varios tipos de reacciones químicas, entre ellas:
Oxidación: El anillo de tiazol puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El compuesto puede reducirse para formar dihidrotiacoles.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de tiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Dihidrotiacoles.
Sustitución: Varios derivados de tiazol sustituidos.
Aplicaciones Científicas De Investigación
El clorhidrato de 5-Metil-2-(4-metilpiperidin-4-il)tiazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente por sus efectos neuroprotectores y antiinflamatorios.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en varias reacciones químicas .
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 5-Metil-2-(4-metilpiperidin-4-il)tiazol implica su interacción con varios objetivos moleculares. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. El anillo de piperidina puede mejorar la estabilidad y biodisponibilidad del compuesto, permitiéndole llegar de forma eficaz a sus objetivos. El compuesto puede activar o inhibir vías bioquímicas, lo que lleva a los efectos biológicos observados .
Comparación Con Compuestos Similares
Compuestos similares
Clorhidrato de 2-Metil-5-(piperidin-4-ilmetil)benzo[d]tiazol: Estructura similar pero con un anillo de benzotiazol.
4-Metil-5-(β-hidroxietil)-tiazol: Anillo de tiazol similar pero con diferentes sustituyentes.
Derivados de N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-il)metil]-1,3-tiazol-2-il}-2-sustituido amida: Derivados de tiazol con diferentes grupos funcionales
Singularidad
El clorhidrato de 5-Metil-2-(4-metilpiperidin-4-il)tiazol es único debido a su combinación de un anillo de tiazol y un anillo de piperidina, lo que le confiere tanto actividad biológica como estabilidad. Esto lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C10H17ClN2S |
|---|---|
Peso molecular |
232.77 g/mol |
Nombre IUPAC |
5-methyl-2-(4-methylpiperidin-4-yl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C10H16N2S.ClH/c1-8-7-12-9(13-8)10(2)3-5-11-6-4-10;/h7,11H,3-6H2,1-2H3;1H |
Clave InChI |
UZWJQSHLVJTDPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)C2(CCNCC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B12302902.png)
![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)


![1-[(4S)-4-Phenyl-2-thioxo-3-thiazolidinyl]ethanone](/img/structure/B12302925.png)


![4,6-Dimethyl-[1,3,5]triazin-2-ol](/img/structure/B12302946.png)
![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![Sulfuric acid, mono[(2S,5R)-2-(aminocarbonyl)-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] ester](/img/structure/B12302961.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)

![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
